molecular formula C17H17NO2 B11812098 (4'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone

(4'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B11812098
M. Wt: 267.32 g/mol
InChI Key: LQMFWZHMUVYAII-UHFFFAOYSA-N
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Description

(4’-Hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a hydroxy group on the biphenyl moiety and a pyrrolidinyl group attached to a methanone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxybiphenyl and pyrrolidine.

    Reaction Conditions: The reaction is carried out in the presence of a coupling reagent such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and a base like N,N-diisopropylethylamine in a solvent such as N,N-dimethylformamide (DMF).

    Procedure: The mixture is stirred at 40°C for several hours until the reaction is complete, as indicated by thin-layer chromatography (TLC).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4’-Hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The methanone group can be reduced to a hydroxyl group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of biphenyl-4,4’-dione.

    Reduction: Formation of (4’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the substituent used.

Scientific Research Applications

(4’-Hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4’-Hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the biphenyl and pyrrolidinyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4’-Hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is unique due to the presence of both a hydroxy group and a biphenyl moiety, which confer distinct chemical and biological properties. This combination allows for versatile interactions in various chemical and biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

[2-(4-hydroxyphenyl)phenyl]-pyrrolidin-3-ylmethanone

InChI

InChI=1S/C17H17NO2/c19-14-7-5-12(6-8-14)15-3-1-2-4-16(15)17(20)13-9-10-18-11-13/h1-8,13,18-19H,9-11H2

InChI Key

LQMFWZHMUVYAII-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2C3=CC=C(C=C3)O

Origin of Product

United States

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